7-Nitrophthalazin-1(2h)-one
Overview
Description
7-Nitrophthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazines It is characterized by the presence of a nitro group at the seventh position and a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrophthalazin-1(2H)-one typically involves the nitration of phthalazin-1(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the seventh position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Nitrophthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 7-Aminophthalazin-1(2H)-one.
Substitution: Various substituted phthalazin-1(2H)-one derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
7-Nitrophthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of 7-Nitrophthalazin-1(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-7-nitrophthalazine: Similar structure with a chlorine atom instead of a lactam ring.
5-Chloro-8-nitrophthalazine: Similar structure with a chlorine atom at the fifth position and a nitro group at the eighth position.
1-Nitrophthalazine: Lacks the lactam ring present in 7-Nitrophthalazin-1(2H)-one.
Uniqueness
This compound is unique due to the presence of both a nitro group and a lactam ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-nitro-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-3-6(11(13)14)2-1-5(7)4-9-10-8/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJRZYVWWMGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298879 | |
Record name | 7-nitrophthalazin-1(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89898-94-2 | |
Record name | 89898-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-nitrophthalazin-1(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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